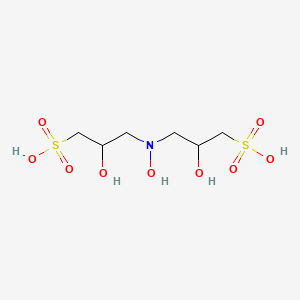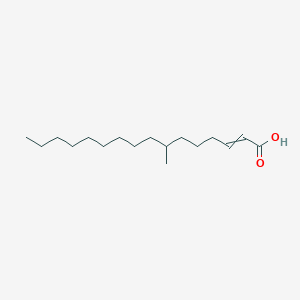
3,3'-(Hydroxyazanediyl)bis(2-hydroxypropane-1-sulfonic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Hydroxyazanediyl)bis(2-hydroxypropane-1-sulfonic acid) is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Hydroxyazanediyl)bis(2-hydroxypropane-1-sulfonic acid) typically involves the reaction of appropriate starting materials under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as sulfonation and hydroxylation to introduce the sulfonic acid and hydroxyl groups, respectively .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction temperatures and pressures are common to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3,3’-(Hydroxyazanediyl)bis(2-hydroxypropane-1-sulfonic acid) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce hydroxylated compounds .
Scientific Research Applications
3,3’-(Hydroxyazanediyl)bis(2-hydroxypropane-1-sulfonic acid) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is employed in biochemical assays and as a buffer in biological experiments.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3’-(Hydroxyazanediyl)bis(2-hydroxypropane-1-sulfonic acid) involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonic acid groups play a crucial role in its reactivity and binding properties. These interactions can affect various biochemical and chemical processes, making it a valuable compound in research .
Comparison with Similar Compounds
Similar Compounds
3,3’-(Piperazine-1,4-diyl)bis(2-hydroxypropane-1-sulfonic acid): This compound has a similar structure but includes a piperazine ring, which can alter its reactivity and applications.
3-[(2-Hydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid: This compound has a different amine group, which can affect its chemical properties and uses.
Uniqueness
3,3’-(Hydroxyazanediyl)bis(2-hydroxypropane-1-sulfonic acid) is unique due to its specific combination of hydroxyl and sulfonic acid groups, which provide distinct reactivity and binding properties. This makes it particularly useful in applications where precise chemical interactions are required .
Properties
CAS No. |
134559-72-1 |
|---|---|
Molecular Formula |
C6H15NO9S2 |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
2-hydroxy-3-[hydroxy-(2-hydroxy-3-sulfopropyl)amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C6H15NO9S2/c8-5(3-17(11,12)13)1-7(10)2-6(9)4-18(14,15)16/h5-6,8-10H,1-4H2,(H,11,12,13)(H,14,15,16) |
InChI Key |
GWURRSXJLUMYHG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CS(=O)(=O)O)O)N(CC(CS(=O)(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Naphtho[2,1-b]thiophene-6,9-dione, 1,2-dihydro-4-methyl-, 3,3-dioxide](/img/structure/B14279983.png)

![2-{[6-(Hydroxymethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14279993.png)
![6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl acetate](/img/structure/B14279998.png)
![Dodecyl 4-[(E)-(4-amino-3-methoxyphenyl)diazenyl]benzoate](/img/structure/B14280001.png)

![Acetic acid, [2-methoxy-4-[[(1-oxononyl)amino]methyl]phenoxy]-](/img/structure/B14280006.png)


![4-[2-(3,5-Dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14280039.png)
